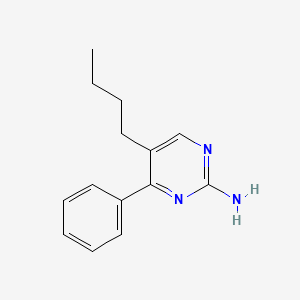

5-Butyl-4-phenylpyrimidin-2-amine

Description

5-Butyl-4-phenylpyrimidin-2-amine is a pyrimidine derivative characterized by a six-membered aromatic ring with substituents at positions 2 (amine), 4 (phenyl), and 5 (butyl). Pyrimidines are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases and their role in modulating biological targets such as enzymes and receptors.

Properties

IUPAC Name |

5-butyl-4-phenylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-2-3-7-12-10-16-14(15)17-13(12)11-8-5-4-6-9-11/h4-6,8-10H,2-3,7H2,1H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGUBJUYLOSODQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CN=C(N=C1C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10700786 | |

| Record name | 5-Butyl-4-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913322-46-0 | |

| Record name | 5-Butyl-4-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Key Observations :

- The butyl group in the target compound likely enhances lipophilicity compared to smaller substituents (e.g., methyl in ). Ethoxy and fluorine substituents (e.g., in ) influence hydrogen-bonding networks and crystal packing.

- Hydrogen Bonding and π-Interactions :

- Compound exhibits N–H⋯N and C–H⋯O hydrogen bonds, forming dimers with π-π stacking (interplanar distance: 3.647 Å). These interactions stabilize crystal lattices and may mimic binding motifs in biological targets.

- The phenyl group in this compound is expected to participate in similar π-π interactions, though its bulkier butyl group may reduce packing efficiency compared to smaller analogs.

Research Findings and Implications

Substituent-Driven Design :

- Halogens and azido groups optimize binding to enzymatic pockets, while alkyl chains (e.g., butyl) improve pharmacokinetic properties like absorption .

- Balancing steric bulk (butyl) with π-π compatibility (phenyl) is critical for maintaining bioactivity.

Crystallographic Insights :

- Hydrogen-bonding patterns and π-stacking in provide a blueprint for predicting the solid-state behavior of this compound.

Synthetic Considerations :

- Suzuki-Miyaura coupling (as in ) could be adapted for synthesizing the target compound, leveraging palladium catalysts to introduce phenyl/butyl groups.

Preparation Methods

Reaction Scheme

- Starting Material: 2-butyl-1-phenylpropane-1,3-dione (a β-diketone with butyl and phenyl substituents)

- Cyclization Agent: Guanidinium methanesulfonate

- Cyclization Medium: Eaton’s reagent (a mixture of phosphorus pentoxide and methanesulfonic acid)

- Conditions: 50 °C, typically 2-step synthesis

The cyclization proceeds via condensation of the diketone with guanidine to form the pyrimidine ring, introducing the 2-amine functionality.

Advantages

- Scalability: The method is suitable for multigram to kilogram scale synthesis.

- Purification: Final product purification involves simple extraction (e.g., dichloromethane) and crystallization (ethyl acetate and methanol), avoiding chromatographic purification.

- Yield: Overall yield around 34%, comparable to more complex multi-step routes.

Reference Data Table: Cyclization Reaction Parameters and Yields

| Parameter | Value/Condition | Notes |

|---|---|---|

| Starting diketone | 2-butyl-1-phenylpropane-1,3-dione | Synthesized or commercially available |

| Guanidinium salt | Guanidinium methanesulfonate | Provides guanidine for cyclization |

| Cyclization reagent | Eaton’s reagent (P₂O₅ / MsOH) | Strong acidic medium |

| Temperature | 50 °C | Mild heating |

| Reaction time | Variable, typically several hours | Optimized for complete cyclization |

| Overall yield | ~34% | Two-step synthesis |

| Purification method | Extraction + crystallization | No chromatography required |

Alternative Preparation via Condensation of Malonic Acid Diesters

Another reported method for preparing 5-substituted 2-amino pyrimidines involves condensation of monosubstituted malonic acid diesters with guanidine under basic conditions.

Procedure Highlights

- Reagents: Monosubstituted malonic acid diesters (with butyl substituent at position 5)

- Base: Sodium ethoxide in alcoholic solvent (methanol or ethanol)

- Reaction: Condensation with guanidine to form 2-amino-4,6-dihydroxypyrimidines

- Subsequent Chlorination: Conversion of 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines using Vilsmeier–Haack–Arnold reagent (a chlorinating agent)

- Deprotection: Removal of protecting groups to yield the target compound

Optimization Notes

- Use of alcohol solvents is critical for solubility and reaction completeness.

- Addition of water and neutralization with acetic acid facilitates product precipitation and isolation.

- Classical chlorination methods (POCl₃, SOCl₂) were ineffective; the Vilsmeier–Haack–Arnold reagent improved yields significantly.

Yields and Challenges

- Initial yields for chlorination were low (~30%) with classical methods.

- Modified procedure with Vilsmeier–Haack–Arnold reagent improved isolated yields and purity.

- The method is suitable for generating a variety of 5-substituted pyrimidines, including butyl derivatives.

Comparative Analysis of Preparation Methods

| Feature | Cyclization of β-Diketones with Guanidine | Malonic Acid Diester Condensation + Chlorination |

|---|---|---|

| Number of Steps | 2 | Multiple (condensation + chlorination + deprotection) |

| Overall Yield | ~34% | Variable; chlorination step critical (~30% improved with Vilsmeier reagent) |

| Scalability | Multigram to kilogram scale feasible | Scalable but more complex purification |

| Purification | Simple extraction and crystallization | Requires careful isolation post-chlorination |

| Reaction Conditions | Mild heating (50 °C) in acidic medium | Basic condensation, followed by chlorination with specialized reagents |

| Chromatography Requirement | No | Often required for intermediates |

| Suitability for Substituent Variation | Good | Good, allows diverse 5-substituents |

Summary of Research Findings

- The cyclization method using Eaton’s reagent and guanidinium methanesulfonate is a modern, efficient, and scalable approach for synthesizing 5-butyl-4-phenylpyrimidin-2-amine and analogues, with simple purification and reasonable yields.

- The malonic acid diester condensation method remains valuable for synthesizing a broader range of 5-substituted pyrimidines, though it requires careful optimization of chlorination steps and purification.

- Both methods enable the introduction of the butyl substituent at position 5, critical for tuning biological activity.

- The choice of method depends on the scale, desired purity, and available starting materials.

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-Butyl-4-phenylpyrimidin-2-amine, and how can reaction conditions be optimized?

Answer:

The synthesis of pyrimidin-2-amine derivatives typically involves condensation reactions between enones and guanidine derivatives under basic conditions. For example, refluxing (2E)-1-(substituted-phenyl)-3-arylprop-2-en-1-one with guanidine nitrate in ethanol and aqueous NaOH for 2 hours yields 4,6-diarylpyrimidin-2-amines . To optimize yield and purity:

- Use high-purity starting materials to minimize side reactions.

- Adjust reflux time and temperature (e.g., 80–100°C for 2–6 hours) based on TLC monitoring.

- Employ column chromatography (silica gel, ethyl acetate/hexane eluent) for purification.

Advanced: How can researchers resolve discrepancies in hydrogen bonding patterns observed during crystallographic analysis of this compound?

Answer:

Discrepancies in hydrogen bonding may arise from polymorphism or refinement errors. To address this:

- Use SHELXL for refinement, leveraging its robust algorithms for handling weak or disordered hydrogen bonds .

- Apply graph set analysis (Etter’s method) to classify hydrogen-bonding motifs and compare with analogous structures (e.g., N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl] derivatives) .

- Validate geometry with Mercury CSD software, checking for deviations in bond angles (>5° from ideal values) or unusual torsion angles.

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy :

- 1H NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and butyl chain signals (δ 0.9–1.6 ppm).

- 13C NMR : Confirm pyrimidine ring carbons (δ 150–160 ppm) and quaternary carbons.

- X-ray Crystallography :

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

Answer:

- Substituent Variation : Synthesize analogs with modified phenyl (e.g., fluorinated or methoxy groups) or butyl chains (e.g., branched vs. linear) .

- Biological Assays :

- Computational Modeling : Perform docking studies with target enzymes (e.g., dihydrofolate reductase) to rationalize activity trends .

Advanced: What strategies mitigate challenges in refining low-quality crystallographic data for pyrimidin-2-amine derivatives?

Answer:

- Data Collection : Use synchrotron radiation for high-resolution data (<1.0 Å) to resolve disorder in butyl/phenyl groups .

- Refinement in SHELXL :

- Apply ISOR and DELU restraints to model thermal motion in flexible chains.

- Use TWIN commands for twinned crystals (common in polar space groups like P21).

- Validation : Cross-check with PLATON to detect missed symmetry or hydrogen-bonding inconsistencies .

Basic: How can researchers assess the stability of this compound under experimental storage conditions?

Answer:

- Accelerated Stability Testing :

- Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC for degradation products.

- Monitor photostability under UV light (ICH Q1B guidelines).

- Thermal Analysis : Perform DSC/TGA to identify decomposition temperatures (>200°C typical for pyrimidines) .

Advanced: How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- Electron-Withdrawing Groups (EWGs) : Enhance reactivity at C4/C6 positions by reducing electron density (e.g., nitro or trifluoromethyl groups increase susceptibility to SNAr reactions) .

- Steric Effects : Bulky substituents (e.g., tert-butyl) at C5 hinder nucleophilic attack, requiring polar aprotic solvents (DMF/DMSO) for activation.

- Kinetic Studies : Use Hammett plots to correlate σ values of substituents with reaction rates .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to minimize inhalation of ethanol/NaOH vapors .

- Waste Disposal : Neutralize acidic/basic waste before disposal in accordance with EPA guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.